1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
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Biological Activity
The compound 1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone (CAS Number: 899727-85-6) is a complex organic molecule with potential biological activities. Its structure comprises multiple functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C26H31N3O4
- Molecular Weight : 449.5 g/mol
- Structure Overview : The compound features a spirocyclic structure that incorporates a benzo[e]pyrazolo moiety and a piperidine ring, which are known to contribute to various biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoxazepine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that synthesized benzoxazepine derivatives displayed cytotoxicity against selected solid tumor cell lines, with varying effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α . The presence of the pyrazolo group in our compound may enhance its potential as an anticancer agent.
Anti-inflammatory Effects
Compounds derived from similar frameworks have also been evaluated for their anti-inflammatory properties. For example, some synthesized derivatives exhibited anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines . The mechanism may involve the modulation of signaling pathways associated with inflammation, which could be relevant for our compound's biological profile.
Neuropharmacological Effects
The presence of the piperidine moiety suggests potential neuropharmacological effects. Compounds containing piperidine rings have been studied for their anxiolytic and sedative properties. Research on related structures indicates that they can modulate neurotransmitter systems, potentially leading to anxiolytic effects . This aspect warrants further investigation regarding the specific activity of our compound.
Data Tables
Case Studies
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various benzoxazepine derivatives, compounds similar to our target exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity.
- Inflammation Modulation : Another research effort focused on the anti-inflammatory potential of compounds with similar scaffolds revealed that they could significantly reduce inflammation markers in cellular models.
- Neuropharmacological Evaluation : A comparative study on piperidine-containing compounds found that certain derivatives displayed enhanced anxiolytic effects in behavioral tests compared to traditional anxiolytics.
Properties
IUPAC Name |
1-[7-ethoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-4-30-23-7-5-6-20-22-16-21(19-10-8-17(2)9-11-19)26-28(22)25(31-24(20)23)12-14-27(15-13-25)18(3)29/h5-11,22H,4,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEPLHLRJHPARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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